

# Inotersen versus small interfering RNA (siRNA) therapies for TTR knockdown

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# A Comparative Guide to TTR Knockdown Therapies: Inotersen vs. siRNA

For Researchers, Scientists, and Drug Development Professionals

Hereditary transthyretin-mediated (hATTR) amyloidosis is a severe, progressive, and life-threatening disease characterized by the deposition of misfolded transthyretin (TTR) protein in various tissues. This guide provides a detailed comparison of two major classes of TTR knockdown therapies: the antisense oligonucleotide (ASO) Inotersen, and the small interfering RNA (siRNA) therapies, Patisiran and Vutrisiran.

# Mechanism of Action: A Tale of Two Silencing Pathways

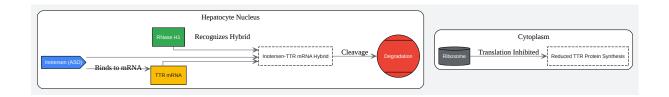
Both Inotersen and siRNA therapies aim to reduce the production of TTR protein in the liver, thereby preventing the formation of amyloid deposits.[1][2] However, they achieve this through distinct molecular mechanisms.

Inotersen: Harnessing RNase H for TTR mRNA Degradation

Inotersen is a second-generation antisense oligonucleotide, a synthetic strand of nucleic acids designed to bind specifically to the messenger RNA (mRNA) that codes for the TTR protein.[2] [3] Upon binding to the TTR mRNA in the nucleus of liver cells, Inotersen forms an RNA-DNA



hybrid. This hybrid is recognized by the enzyme Ribonuclease H1 (RNase H1), which then cleaves and degrades the TTR mRNA.[3][4] This process effectively halts the translation of both wild-type and mutant TTR protein.[4]



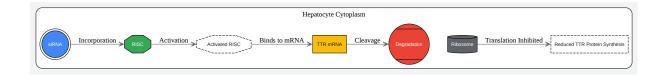
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Inotersen's RNase H-mediated TTR mRNA degradation pathway.

siRNA Therapies (Patisiran & Vutrisiran): The RNA Interference Pathway

Patisiran and Vutrisiran are small interfering RNA (siRNA) therapeutics that utilize the natural RNA interference (RNAi) pathway to silence TTR gene expression.[5][6] These double-stranded RNA molecules are delivered to hepatocytes. Once inside the cell, the siRNA is incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC).[1] [7] The RISC unwinds the siRNA, and the antisense strand guides the complex to the complementary TTR mRNA sequence.[5][6] The Argonaute-2 protein within the RISC then cleaves the target TTR mRNA, leading to its degradation and a subsequent reduction in TTR protein synthesis.[5][7]





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siRNA-mediated TTR mRNA degradation via the RISC pathway.

## Clinical Efficacy: A Head-to-Head Comparison

The efficacy of these therapies has been evaluated in pivotal Phase 3 clinical trials. The primary endpoints in these studies were the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7), a composite measure of neurologic impairment, and the reduction in serum TTR levels.

Parameter	Inotersen (NEURO- TTR)[8][9]	Patisiran (APOLLO) [2][10]	Vutrisiran (HELIOS-A)[11][12]
Study Duration	15 months	18 months	18 months
Patient Population (n)	172	225	164
Mean Change in mNIS+7 from Baseline (Drug vs. Placebo)	5.80 vs. 25.53 (Difference: -19.73, p<0.001)	-6.0 vs. 28.0 (Difference: -34.0, p<0.001)	-0.46 vs. 28.09 (Difference: -28.55, p=6.5x10-20)
Median/Mean TTR Reduction from Baseline	Median: ~79%	Mean: >80%	Mean: 88%

## **Safety and Tolerability**



The safety profiles of Inotersen and the siRNA therapies differ, which is a critical consideration in clinical practice.

Adverse Event	Inotersen (NEURO- TTR)[8]	Patisiran (APOLLO) [13]	Vutrisiran (HELIOS-A)[14][15]
Thrombocytopenia	Yes (Serious events reported)	No significant reports	No significant reports
Glomerulonephritis	Yes (Serious events reported)	No significant reports	No significant reports
Infusion-Related Reactions	N/A (Subcutaneous)	19%	N/A (Subcutaneous)
Injection Site Reactions	Mild to moderate	N/A (Intravenous)	Mild to moderate
Vitamin A Deficiency	Yes	Yes	Yes
Deaths	5 (4.7%) in drug arm, 0 in placebo	7 (5%) in drug arm, 6 (8%) in placebo	No drug-related deaths

**Administration and Dosing** 

Drug	Route of Administration	Dosing Frequency
Inotersen	Subcutaneous injection	Once weekly
Patisiran	Intravenous infusion	Once every 3 weeks
Vutrisiran	Subcutaneous injection	Once every 3 months

### **Experimental Protocols**

Quantification of Serum Transthyretin (TTR) Levels

A common method for quantifying serum TTR levels is the Enzyme-Linked Immunosorbent Assay (ELISA).

**Protocol Outline:** 



- Sample Collection and Preparation: Collect whole blood and separate serum by centrifugation. Store serum samples at -80°C until analysis. Prior to the assay, dilute serum samples with a sample diluent.
- Standard Curve Preparation: Prepare a serial dilution of a known concentration of recombinant human TTR to generate a standard curve.

#### ELISA Procedure:

- Add standards and diluted samples to a 96-well plate pre-coated with a capture antibody specific for human TTR. Incubate to allow TTR to bind.
- Wash the plate to remove unbound substances.
- Add a biotin-conjugated detection antibody that also binds to TTR. Incubate.
- Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
- Wash the plate and add a TMB substrate solution. A color change will occur in proportion to the amount of TTR present.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the TTR concentration in the samples by interpolating their absorbance values from the standard curve.

Modified Neuropathy Impairment Score +7 (mNIS+7) Assessment

The mNIS+7 is a composite score used to quantify the severity of polyneuropathy. It is a comprehensive assessment performed by a trained neurologist.

#### Components of mNIS+7:

 Neuropathy Impairment Score (NIS): This component assesses muscle weakness, sensory loss (touch-pressure, vibration, pinprick, and temperature), and deep tendon reflexes in the arms and legs. Each item is graded on a scale, and the total score reflects the overall neurologic impairment.



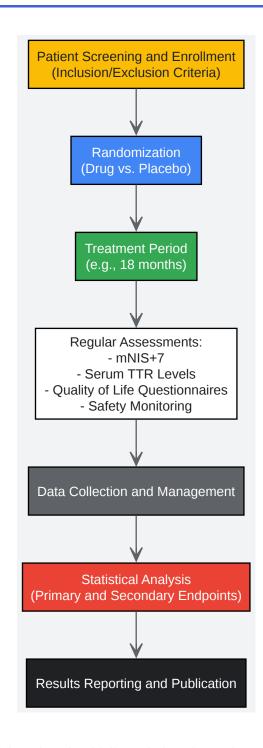
- +7 Component: This includes quantitative assessments of:
  - Nerve Conduction Studies (NCS): Measures the speed and amplitude of electrical signals in motor and sensory nerves.
  - Quantitative Sensory Testing (QST): Assesses the perception of vibration and temperature thresholds.
  - Autonomic Function Testing: Typically involves measuring the heart rate response to deep breathing (HRDB) and postural blood pressure changes to assess autonomic nerve function.

The scores from the NIS and the +7 components are combined to generate the total mNIS+7 score, with higher scores indicating more severe neuropathy.

# Experimental Workflow: A Phase 3 Clinical Trial for TTR Knockdown Therapy

The following diagram illustrates a typical workflow for a pivotal Phase 3 clinical trial evaluating a TTR knockdown therapy.





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A generalized workflow for a Phase 3 clinical trial of a TTR knockdown therapy.

### Conclusion

Inotersen and the siRNA therapies, Patisiran and Vutrisiran, have demonstrated significant efficacy in reducing TTR protein levels and improving clinical outcomes for patients with hATTR amyloidosis. The choice between these therapies may be influenced by their distinct



mechanisms of action, safety profiles, and modes of administration. This guide provides a foundational comparison to aid researchers and drug development professionals in their understanding of these innovative TTR knockdown therapies. Further long-term studies and real-world evidence will continue to shape the therapeutic landscape for hATTR amyloidosis.

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